2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a benzene ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)benzenesulfonamide
- N-methyl-4-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-methylbenzenesulfonamide
Uniqueness
2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the chloro and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in drug development.
Properties
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(4-6(7)9)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODQRIGUMDWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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